

2,4,6-Trichloroaniline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trichloroaniline**

Cat. No.: **B165571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of **2,4,6-Trichloroaniline** (TCA), a significant chemical intermediate in various industrial applications. This document outlines its fundamental chemical and physical properties, synthesis protocols, analytical methodologies, and key applications, presenting a thorough resource for professionals in research and development.

Core Chemical and Physical Properties

2,4,6-Trichloroaniline is a chlorinated aromatic amine with the chemical formula $C_6H_4Cl_3N$. It presents as long needles or fine, light purple fibers.^[1] Its unique structure and properties make it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of **2,4,6-Trichloroaniline**

Property	Value	Reference
CAS Number	634-93-5	[2] [3] [4]
Molecular Weight	196.46 g/mol	[2]
Appearance	Long needles or fine, light purple fibers	[1]
Melting Point	78.5 °C	[1]
Boiling Point	262 °C	[1]
Solubility in Water	40 mg/L	[1]
log P (Octanol-Water Partition Coefficient)	3.69	[1]

Synthesis and Manufacturing

The primary industrial synthesis of **2,4,6-Trichloroaniline** involves the direct chlorination of aniline. The strong activating nature of the amino group directs the chlorine atoms to the ortho and para positions (2, 4, and 6 positions), making the reaction relatively straightforward.

Experimental Protocol: Synthesis via Chlorination of Aniline

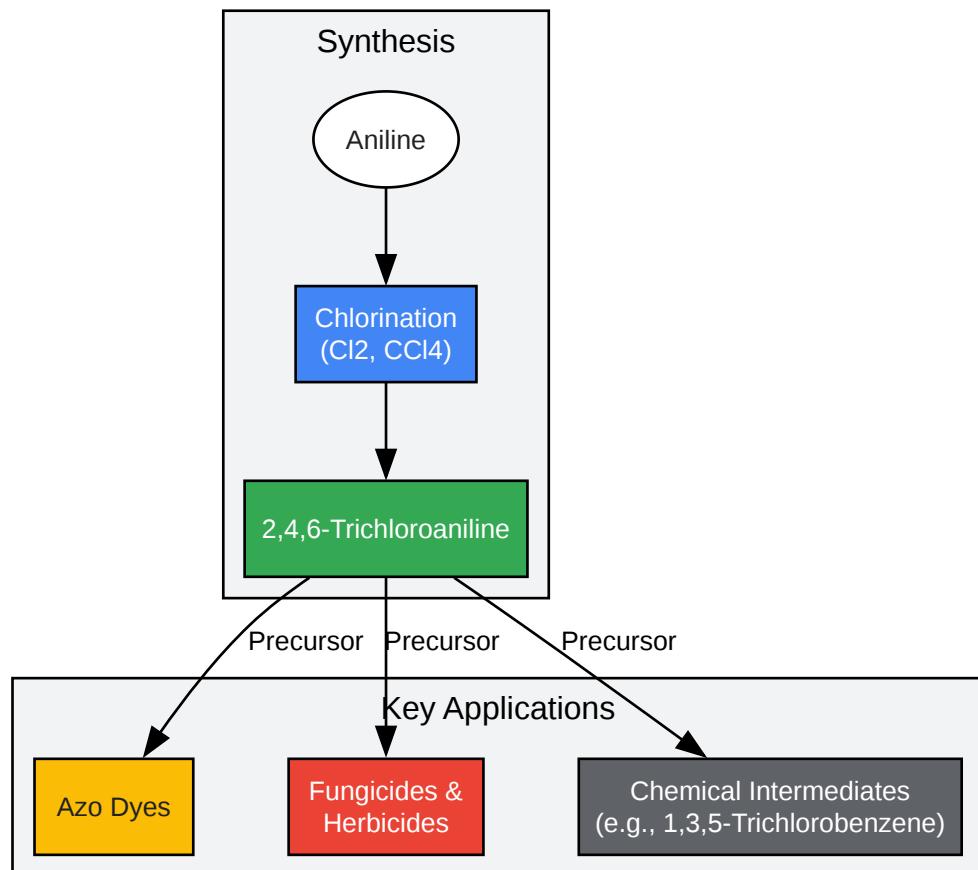
This protocol describes a common laboratory-scale synthesis of **2,4,6-Trichloroaniline**.

Materials:

- Aniline
- Carbon tetrachloride (anhydrous)
- Chlorine gas
- Hydrochloric acid
- Sodium hydroxide solution

Procedure:

- Dissolve freshly distilled aniline in anhydrous carbon tetrachloride in a reaction vessel equipped with a stirrer and a gas inlet tube.
- Pass dry chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.
- The **2,4,6-Trichloroaniline** will precipitate out of the solution as a white solid.[2]
- Filter the precipitate and wash it with a small amount of cold carbon tetrachloride.
- To purify the product, it can be recrystallized from ethanol.


It is crucial to use anhydrous conditions, as the presence of water can lead to the formation of aniline black as a contaminant.[2]

Industrial Applications and Significance

2,4,6-Trichloroaniline is a vital intermediate in the chemical industry, primarily utilized in the synthesis of:

- Dyes and Pigments: It serves as a precursor for the production of various mono-azo dyestuffs.
- Pesticides: It is a key building block in the manufacturing of certain fungicides and herbicides.
- Chemical Intermediates: It is used to produce other important chemicals such as 1,3,5-trichlorobenzene and hexachlorodiphenyl urea.[1]

Synthesis and Application of 2,4,6-Trichloroaniline

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,4,6-Trichloroaniline** from aniline and its primary industrial applications.

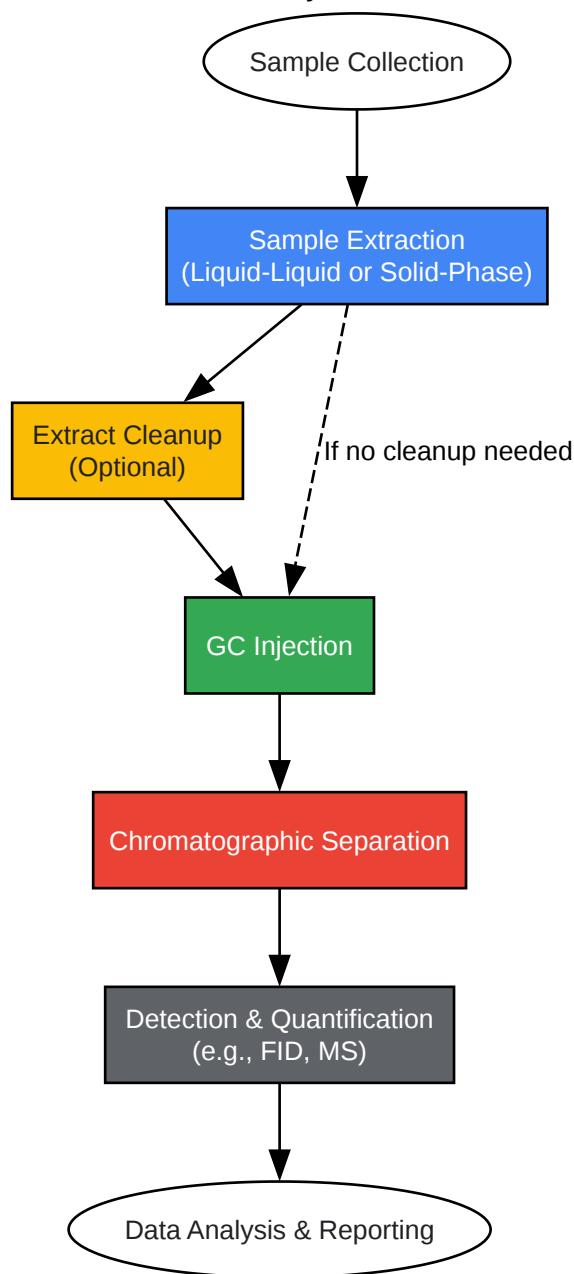
Analytical Methodologies

Accurate quantification of **2,4,6-Trichloroaniline** is crucial for quality control and environmental monitoring. Gas chromatography (GC) is a widely used and effective technique for its analysis.

Experimental Protocol: Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the determination of **2,4,6-Trichloroaniline** in a sample matrix.

Instrumentation:


- Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
- A capillary column appropriate for the separation of chlorinated anilines.

Procedure:

- Sample Preparation:
 - For aqueous samples, perform a liquid-liquid extraction using a suitable solvent like methylene chloride at a basic pH.
 - For solid samples, use a method such as Soxhlet extraction with an appropriate solvent mixture.
- Injection: Inject a known volume of the prepared sample extract into the GC inlet.
- Separation: The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.
- Detection and Quantification: The detector signal is used to identify and quantify **2,4,6-Trichloroaniline** by comparing its retention time and peak area to that of a known standard.

For complex matrices, a cleanup step using techniques like column chromatography may be necessary to remove interfering substances.

General Workflow for GC Analysis of 2,4,6-Trichloroaniline

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of **2,4,6-Trichloroaniline** using gas chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Hemani Global : 2,4,6 Trichloro Aniline (2,4,6 TCA) [hemaniglobal.com]
- To cite this document: BenchChem. [2,4,6-Trichloroaniline: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165571#2-4-6-trichloroaniline-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com